Tert-butyl Azetidine-1-carboxylate
Description
Significance of Four-Membered Nitrogen Heterocycles in Organic Synthesis
Four-membered nitrogen heterocycles, particularly azetidines, are valuable substrates and building blocks in organic chemistry. nih.govtechnologynetworks.com Their rigid framework allows for the precise spatial orientation of substituents, which is advantageous in drug design for optimizing interactions with biological targets. ambeed.comenamine.net This conformational rigidity can lead to higher binding affinity and improved pharmacological properties. enamine.net Azetidines are incorporated into a wide range of biologically active compounds and serve as key intermediates in the synthesis of more complex molecules. nih.govlifechemicals.com The significance of nitrogen heterocycles is highlighted by the fact that they are present in a majority of FDA-approved small-molecule drugs. msesupplies.com
Role of Ring Strain in Azetidine (B1206935) Reactivity
Azetidines possess a considerable degree of ring strain due to the deviation of their bond angles from the ideal tetrahedral angle. researchgate.net This inherent strain is a defining feature of their chemistry, driving their reactivity. rsc.orgresearchwithrutgers.com While azetidines are significantly more stable and easier to handle than their three-membered counterparts, aziridines, their ring strain makes them susceptible to unique ring-opening reactions under specific conditions. rsc.orgresearchgate.netresearchwithrutgers.com This balance of stability and reactivity allows chemists to utilize the azetidine ring as a reactive intermediate that can be selectively manipulated. researchwithrutgers.com However, this strain can also introduce potential chemical stability issues, leading to decomposition pathways not typically observed in larger, less strained ring systems. nih.gov
tert-Butyl Azetidine-1-carboxylate as a Privileged Scaffold and Building Block
The azetidine moiety is considered a "privileged scaffold" in medicinal chemistry, offering a favorable combination of stability and molecular rigidity that allows for effective tuning of a molecule's pharmacological profile. ambeed.comresearchgate.net The addition of the N-Boc group creates this compound and its derivatives, which are particularly valuable. The Boc group provides stability under many reaction conditions while allowing for easy deprotection when needed. nbinno.com
This compound serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). nbinno.com A notable example is its use as a key intermediate in the manufacturing of Baricitinib (B560044), a Janus kinase (JAK) inhibitor used for treating autoimmune conditions. nbinno.comnbinno.comnih.gov The Boc-protected azetidine ring provides a versatile framework that chemists can modify to achieve the specific molecular architecture required for therapeutic activity. nbinno.comnbinno.com
Table 1: Physical and Chemical Properties of a Key N-Boc Azetidine Intermediate
| Property | Value |
| Compound Name | tert-Butyl 3-oxoazetidine-1-carboxylate |
| Synonym | N-Boc-3-oxoazetidine |
| CAS Number | 398489-26-4 |
| Molecular Formula | C₉H₁₅NO₃ |
| Appearance | Off-white crystals |
| Melting Point | 49-52°C |
| Boiling Point | 251.3±33.0 °C at 760 mmHg |
| Density | 1.2±0.1 g/cm³ |
| Data sourced from multiple chemical suppliers and research articles. nbinno.com |
Overview of Research Trajectories for N-Boc Azetidine Derivatives
Current research on N-Boc azetidine derivatives is focused on expanding their synthetic utility and accessing novel, functionally diverse molecules. researchgate.netnbinno.com Key research trajectories include:
Development of Novel Synthetic Methods: Researchers are continuously exploring new ways to synthesize and functionalize the azetidine ring. This includes methods like aza-Michael additions to create new heterocyclic amino acid derivatives and multicomponent reactions that allow for the rapid assembly of complex azetidines. thieme-connect.demdpi.com
Creation of Diverse Molecular Libraries: The N-Boc azetidine scaffold is used to generate libraries of compounds for biological screening. For instance, reductive amination of N-Boc-3-azetidinone with various amines, followed by deprotection and subsequent reactions, allows for the rapid synthesis of diverse amides for testing. rsc.org
Asymmetric Synthesis: Significant effort is dedicated to the stereoselective synthesis of chiral azetidines. Protocols for diastereoselective α-alkylation of N-Boc-azetidine esters are being developed to access specific enantiomers, which is crucial for pharmaceutical applications. rsc.org
Functionalization via Modern Catalysis: Advanced catalytic methods, such as dual copper/photoredox catalysis, are being employed for the strain-release functionalization of related precursors to access substituted N-Boc azetidines. thieme-connect.de Another strategy involves the α-lithiation of N-Boc-2-azetine, which can then be trapped with various electrophiles to generate a range of 2-substituted derivatives. nih.gov
These research efforts highlight the ongoing importance of N-Boc azetidines as versatile intermediates for creating novel chemical entities with potential applications in drug discovery and beyond. nbinno.com
Table 2: Examples of N-Boc-Azetidine Derivatives in Chemical Synthesis
| Compound Name | CAS Number | Application/Use |
| tert-Butyl 3-oxoazetidine-1-carboxylate | 398489-26-4 | Intermediate for Baricitinib synthesis. nbinno.comnbinno.com |
| tert-Butyl 3-hydroxyazetidine-1-carboxylate | 142253-55-2 | Precursor for oxidation to the 3-oxo derivative. nih.gov |
| tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | 1159826-67-1 | Intermediate in a synthetic route for Baricitinib. nih.gov |
| tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | 142253-56-3 | Starting material for oxidation to formyl derivatives. chemicalbook.com |
| tert-Butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate | 105117-97-5 | Chiral building block in asymmetric synthesis. uni.lu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)11-7(10)9-5-4-6-9/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUERMGFVJPRMJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101302210 | |
| Record name | 1-(tert-Butoxycarbonyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101302210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147621-21-4 | |
| Record name | 1-(tert-Butoxycarbonyl)azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147621-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(tert-Butoxycarbonyl)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101302210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-azetidinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Tert Butyl Azetidine 1 Carboxylate and Functionalized Azetidines
Strategies for Azetidine (B1206935) Ring Construction
Intramolecular Cyclization Approaches
Intramolecular cyclization is a common and reliable method for forming the azetidine ring. This approach involves the formation of a carbon-nitrogen bond within a suitably functionalized acyclic precursor.
The synthesis of azetidines from 1,3-amino alcohols or 1,3-haloamines is a foundational strategy that relies on an intramolecular nucleophilic substitution reaction. In these methods, the amino group acts as the nucleophile, displacing a leaving group at the gamma-position to form the four-membered ring.
For 1,3-amino alcohols, the hydroxyl group is not a good leaving group and must first be activated. This is typically achieved by converting it into a sulfonate ester, such as a tosylate or mesylate, or by using reagents like those employed in the Mitsunobu reaction. rsc.orgorganic-chemistry.org For instance, an N-protected 3-amino-1-propanol can be treated with a sulfonyl chloride in the presence of a base to form the corresponding sulfonate ester. Subsequent treatment with a stronger base facilitates the intramolecular SN2 reaction, where the nitrogen attacks the carbon bearing the sulfonate, leading to the formation of the azetidine ring. The Mitsunobu reaction, using reagents like triphenylphosphine (PPh3) and diethylazodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), can achieve the cyclization of N-protected 3-amino alcohols in a one-pot procedure with clean inversion of stereochemistry at the carbinol center. rsc.orgorganic-chemistry.orgalfa-chemistry.com
In the case of 1,3-halo amines, the halogen atom already serves as a suitable leaving group. The cyclization is typically promoted by a base, which deprotonates the amine or a protected amino group (like a sulfonamide), increasing its nucleophilicity and triggering the ring-closing substitution reaction. researchgate.net Efficient routes to azetidine have been developed starting from commercially available 3-halopropylamine hydrohalides. researchgate.net The process involves protecting the amino group, often with a bulky group like trityl, followed by base-promoted cyclization to form the N-protected azetidine. researchgate.net
A more recent and highly regioselective method for constructing functionalized azetidines is the Lewis acid-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. nih.gov This strategy provides access to 3-hydroxyazetidines, which are versatile intermediates for further functionalization.
Researchers have found that lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) is an effective catalyst for promoting the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, leading to the corresponding 3-hydroxyazetidines in high yields. nih.gov This reaction proceeds via a 4-exo-tet cyclization, a pathway that is generally favored according to Baldwin's rules. The use of a cis-epoxide is crucial for the regioselectivity, as the corresponding trans-isomers tend to undergo a 5-endo-tet cyclization to form 3-hydroxypyrrolidines instead. nih.gov
The reaction tolerates a variety of substituents on the nitrogen atom, including electron-rich and electron-deficient benzyl groups, as well as bulky tert-butyl groups. nih.gov The optimized conditions typically involve treating the cis-3,4-epoxy amine with a catalytic amount of La(OTf)₃ (e.g., 5 mol%) in a solvent like 1,2-dichloroethane under reflux. nih.gov
Table 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines nih.gov
| Substrate (N-substituent) | Product | Yield (%) |
|---|---|---|
| Benzyl | 1-Benzyl-3-hydroxyazetidine derivative | 91 |
| 4-Methoxybenzyl | 1-(4-Methoxybenzyl)-3-hydroxyazetidine derivative | 90 |
| 4-(Trifluoromethyl)benzyl | 1-(4-(Trifluoromethyl)benzyl)-3-hydroxyazetidine derivative | 91 |
| n-Butyl | 1-(n-Butyl)-3-hydroxyazetidine derivative | 95 |
| tert-Butyl | 1-(tert-Butyl)-3-hydroxyazetidine derivative | 93 |
Cycloaddition Reactions
Cycloaddition reactions offer a convergent and atom-economical approach to the azetidine core by forming two new bonds in a single step. Photochemical [2+2] cycloadditions are the most prominent in this category.
The direct [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is a theoretically efficient route to azetidines. However, its application has been historically limited. Simple acyclic imines often undergo rapid E/Z isomerization upon photoexcitation, which is a non-productive relaxation pathway that competes with the desired cycloaddition. Consequently, early successful examples often relied on cyclic imines where this isomerization is suppressed.
More recent advancements have identified specific classes of acyclic imines that can participate in these reactions. For example, N-(arylsulfonyl)imines have been shown to undergo [2+2] photocycloadditions with styrenyl alkenes when irradiated with UV light, providing protected azetidines in moderate to good yields. These reactions are often stereospecific.
The use of oximes and their derivatives as imine surrogates has also proven to be a successful strategy. Visible-light photocatalysis can be used to activate certain oxime derivatives, such as 2-isoxazoline-3-carboxylates, via triplet energy transfer. These excited intermediates then react with a broad range of alkenes to form highly functionalized azetidines. This method is notable for its mild conditions and broad substrate scope.
The Aza-Paternò-Büchi reaction specifically refers to the photochemical [2+2] cycloaddition of an imine and an alkene to yield an azetidine. This reaction is a powerful tool for rapidly assembling the four-membered ring with high regio- and stereoselectivity.
A significant breakthrough in this area is the visible-light-mediated intermolecular aza Paternò-Büchi reaction developed by Schindler's laboratory, which utilizes 2-isoxazoline-3-carboxylates as versatile oxime precursors. rsc.org The reaction is catalyzed by an iridium(III) photocatalyst, such as fac-[Ir(dFppy)₃], which activates the oxime derivative via triplet energy transfer upon irradiation with blue light. The resulting excited state readily undergoes [2+2] cycloaddition with a wide variety of both activated and unactivated alkenes. rsc.org
This protocol is characterized by its operational simplicity and remarkable functional group tolerance. The resulting azetidine products contain an N-O bond that can be easily cleaved under mild conditions, for example, using H₂ and Pd(OH)₂, to reveal the N-H azetidine, which can then be protected, for instance, with a Boc group. rsc.org This two-step sequence allows for the synthesis of a diverse array of functionalized N-H and N-Boc azetidines that would be difficult to access through other methods. rsc.org
Table 2: Visible-Light-Mediated Aza-Paternò-Büchi Reaction of an Isoxazoline with Alkenes rsc.org
| Alkene Substrate | Product Diastereomeric Ratio (dr) | Yield (%) |
|---|---|---|
| 2-Methyl-2-butene | 4:1 | 98 |
| Methyl methacrylate | 5:1 | 99 |
| (E)-1-Propenylbenzene | >20:1 | 95 |
| Vinyl boronate (Bpin) | 5:1 | 77 |
Reduction of Azetidin-2-ones (β-Lactams) to Azetidines
One of the fundamental approaches to synthesizing the azetidine core involves the reduction of the corresponding azetidin-2-one, commonly known as a β-lactam. This transformation converts the amide functional group within the four-membered ring into an amine. The reduction of the robust amide carbonyl requires potent reducing agents.
Commonly employed reagents for this purpose include lithium aluminum hydride (LiAlH₄) and borane (BH₃) complexes, such as BH₃·THF or BH₃·SMe₂. These hydridic reducing agents effectively reduce the lactam carbonyl to a methylene group (C=O → CH₂), yielding the saturated azetidine ring.
The general transformation can be depicted as follows: An N-protected azetidin-2-one is treated with a strong reducing agent like LiAlH₄ in an appropriate solvent (e.g., tetrahydrofuran) to yield the corresponding N-protected azetidine.
Following the reduction of the core ring, the nitrogen can be protected with a tert-butoxycarbonyl group by reacting the resulting secondary amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the final tert-butyl azetidine-1-carboxylate product.
Ring Contraction from Isoxazole Derivatives
Novel synthetic routes to azetidines can be achieved from five-membered heterocyclic precursors. A notable modern example involves a photochemical reaction starting from 2-isoxazoline-3-carboxylates. While not a classical ring contraction, this method effectively converts a five-membered ring derivative into the four-membered azetidine core through a [2+2] photocycloaddition.
In a process known as the aza-Paternò-Büchi reaction, an imine, generated from the 2-isoxazoline precursor, undergoes a [2+2] cycloaddition with an alkene under visible-light irradiation. nih.gov This reaction is facilitated by an iridium(III) photocatalyst, which activates the precursors via triplet energy transfer. nih.gov This methodology is advantageous due to its mild conditions and broad substrate scope, accommodating both activated and unactivated alkenes. nih.gov A key benefit of this approach is that the N-O bond of the resulting isoxazoline-fused product can be readily cleaved under mild conditions, allowing for subsequent functionalization or deprotection of the azetidine nitrogen. nih.gov
Ring Expansion Reactions of Aziridines
The construction of the azetidine ring can also be accomplished by the one-carbon ring expansion of three-membered aziridine precursors. This strategy leverages the ring strain of aziridines to drive the formation of the larger, yet still strained, four-membered ring.
One effective method is a formal [3+1] ring expansion that reacts strained bicyclic methylene aziridines with rhodium-bound carbenes. This reaction is proposed to proceed through an aziridinium ylide intermediate, which undergoes a ring-opening and ring-closing cascade to furnish highly substituted methylene azetidines with excellent yield and stereoselectivity.
Another powerful approach involves a biocatalytic one-carbon ring expansion via a nih.govresearchgate.net-Stevens rearrangement. Engineered variants of cytochrome P450 enzymes act as "carbene transferases," which can generate a reactive aziridinium ylide from an aziridine and a diazo compound. The enzyme then controls the subsequent rearrangement to favor the nih.govresearchgate.net-Stevens rearrangement pathway, producing chiral azetidines with exceptionally high enantioselectivity.
Functionalization of this compound Scaffolds
Once the this compound core is synthesized, its utility as a building block relies on the ability to introduce substituents at various positions of the azetidine ring. The Boc-protected nitrogen provides stability to the ring system, allowing for regioselective functionalization of the carbon framework.
Introduction of Substituents at the Azetidine Ring Carbon Atoms (e.g., C2, C3, C4)
The introduction of functional groups at the carbon atoms of the azetidine ring is crucial for developing diverse molecular scaffolds for applications in drug discovery. Key strategies often begin with an oxidized precursor, such as tert-butyl 3-oxoazetidine-1-carboxylate, which serves as a versatile intermediate for C3-functionalization.
The carbonyl group of tert-butyl 3-oxoazetidine-1-carboxylate provides a reactive handle for olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) and Wittig reactions. These reactions are highly effective for creating a carbon-carbon double bond at the C3 position, introducing a variety of exocyclic methylene substituents.
The Horner-Wadsworth-Emmons reaction, which utilizes a phosphonate carbanion, is particularly common. In a typical procedure, a phosphonate reagent, such as diethyl (cyanomethyl)phosphonate, is deprotonated with a strong base like potassium tert-butoxide to form a stabilized carbanion. This nucleophile then attacks the carbonyl of tert-butyl 3-oxoazetidine-1-carboxylate. The resulting intermediate eliminates a phosphate byproduct to form the alkene. This reaction has been successfully employed in the synthesis of precursors for pharmaceutical agents like Baricitinib (B560044). ambeed.comnbinno.com
Below is a table summarizing a representative HWE reaction on this scaffold.
| Reactant 1 | Reagent | Base | Product | Yield | Ref |
| tert-Butyl 3-oxoazetidine-1-carboxylate | Diethyl (cyanomethyl)phosphonate | Potassium tert-butoxide | tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | Not specified | ambeed.com |
This interactive table summarizes a Horner-Wadsworth-Emmons reaction used to functionalize the azetidine scaffold.
The Wittig reaction, employing a phosphorus ylide, follows a similar mechanistic pathway involving the formation of an oxaphosphetane intermediate that collapses to form the alkene and a phosphine oxide byproduct. These olefination methods are indispensable for converting the 3-oxo functionality into a versatile exocyclic double bond, which can be further modified.
The direct alkylation of tert-butyl 3-oxoazetidine-1-carboxylate at the α-carbon positions (C2 or C4) represents another potential route for functionalization. This transformation would theoretically proceed through the formation of an enolate intermediate by deprotonation with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). The resulting enolate could then act as a nucleophile, reacting with an alkyl halide to introduce a substituent.
However, compared to olefination reactions at the C3-carbonyl, the direct C-alkylation of this specific substrate is less commonly reported in the scientific literature. Challenges associated with this approach may include controlling the regioselectivity of deprotonation and managing the stability of the strained, enolized four-membered ring. The inherent ring strain of the azetidine core could lead to undesired side reactions or decomposition under the strongly basic conditions required for enolate formation. Consequently, alternative methods are often favored for introducing substituents at the C2 and C4 positions.
O-Alkylation of tert-Butyl 3-Hydroxyazetidine-1-carboxylate
The O-alkylation of tert-butyl 3-hydroxyazetidine-1-carboxylate serves as a straightforward method to introduce a variety of substituents at the 3-position of the azetidine ring. This transformation is typically achieved under basic conditions to deprotonate the hydroxyl group, forming an alkoxide that then reacts with an alkylating agent.
A common procedure involves the use of a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl bromide). The reaction proceeds via an SN2 mechanism.
| Starting Material | Alkylating Agent | Base | Solvent | Product | Yield (%) |
| tert-Butyl 3-hydroxyazetidine-1-carboxylate | Methyl Iodide | NaH | THF | tert-Butyl 3-methoxyazetidine-1-carboxylate | High |
| tert-Butyl 3-hydroxyazetidine-1-carboxylate | Benzyl Bromide | NaH | DMF | tert-Butyl 3-(benzyloxy)azetidine-1-carboxylate | High |
| tert-Butyl 3-hydroxyazetidine-1-carboxylate | Ethyl Bromoacetate | K₂CO₃ | Acetonitrile | tert-Butyl 3-((ethoxycarbonyl)methoxy)azetidine-1-carboxylate | Moderate |
This table is a representative example based on general O-alkylation principles; specific yields may vary based on reaction conditions.
Direct Photochemical Modifications of Azetidine-2-carboxylic Acids
Photochemical methods offer a unique approach to the functionalization of azetidines, particularly through the modification of azetidine-2-carboxylic acids. These reactions can be carried out in both batch and flow setups, allowing for scalable synthesis of alkyl-substituted azetidines. acs.orgenamine.net One notable transformation is the photocatalytic decarboxylative alkylation of N-Boc-azetidine-2-carboxylic acid with alkenes. enamine.net This process typically involves a photocatalyst that, upon irradiation with visible light, facilitates the generation of an azetidinyl radical via decarboxylation, which then adds to an alkene.
| Substrate | Alkene | Photocatalyst | Solvent | Product | Scale |
| N-Boc-azetidine-2-carboxylic acid | Styrene | Iridium-based complex | DMF | N-Boc-2-(2-phenylethyl)azetidine | Milligram to Multigram |
| N-Boc-azetidine-2-carboxylic acid | 1-Octene | Organic Dye | Acetonitrile | N-Boc-2-octylazetidine | Milligram to Multigram |
This table represents the scope of the photochemical functionalization of azetidine-2-carboxylic acids. acs.orgenamine.net
Site-Selective Metal-Based Functionalization
Metal-based functionalization strategies provide powerful tools for the direct and site-selective modification of the azetidine ring. rsc.org These methods often rely on the interplay between the directing group on the nitrogen atom, the structure of the azetidine, and the metal catalyst to control the regioselectivity of the reaction. rsc.org
Palladium-catalyzed C(sp³)–H amination has been reported for the synthesis of functionalized azetidines. rsc.org This intramolecular reaction involves the reductive elimination at an alkyl–Pd(IV) intermediate, promoted by an oxidant, to form the azetidine ring. rsc.org
Another approach involves the direct metalation of the azetidine ring followed by trapping with an electrophile. The regioselectivity of this process is highly dependent on the substituents present on both the nitrogen and carbon atoms of the ring. rsc.org
Alkylation of 1-Azabicyclo[1.1.0]butanes to Bis-Functionalized Azetidines
The high ring strain of 1-azabicyclo[1.1.0]butane (ABB) makes it a versatile precursor for the synthesis of 1,3-disubstituted azetidines through strain-release reactions. organic-chemistry.orgorganic-chemistry.orgnih.govacs.org A general method involves the direct alkylation of ABB with organometallic reagents in the presence of a copper catalyst, such as copper(II) trifluoromethanesulfonate (Cu(OTf)₂), to rapidly generate bis-functionalized azetidines. organic-chemistry.orgnih.govacs.orgresearchgate.net This methodology is tolerant of a wide range of nucleophiles, including alkyl, allyl, vinyl, and benzyl Grignard reagents, and various electrophiles for the nitrogen atom. organic-chemistry.org
The reaction proceeds by the nucleophilic opening of the strained bicyclic system, followed by the functionalization of the azetidine nitrogen. This approach allows for the modular construction of complex azetidines. organic-chemistry.orguni-muenchen.de
| Organometal Reagent | Electrophile (for N) | Catalyst | Product | Yield (%) |
| Phenylmagnesium bromide | Boc₂O | Cu(OTf)₂ | tert-Butyl 3-phenylazetidine-1-carboxylate | Good |
| Isopropylmagnesium chloride | Benzoyl chloride | Cu(OTf)₂ | 1-Benzoyl-3-isopropylazetidine | Good |
| Vinylmagnesium bromide | Tosyl chloride | Cu(OTf)₂ | 1-Tosyl-3-vinylazetidine | Good |
This table is based on the reported direct alkylation of 1-azabicyclo[1.1.0]butane. organic-chemistry.orgnih.govacs.org
Hydrozirconation and Subsequent Derivatization
Hydrozirconation of unsaturated azetidine derivatives, followed by derivatization of the resulting organozirconium intermediate, offers a stereoselective route to functionalized azetidines. The hydrozirconation of N-Boc protected allylic amines using Schwartz's reagent (Cp₂ZrHCl) can proceed with high diastereoselectivity. acs.org The resulting N-functionalized organozirconium species can be trapped with electrophiles, such as iodine, to initiate a cyclization sequence, yielding enantiomerically enriched cis-2,3-disubstituted azetidines. acs.org
The stereochemical outcome of the hydrozirconation is influenced by the protecting group on the nitrogen, which directs the approach of the Schwartz reagent. acs.org This method provides access to chiral azetidines that are valuable building blocks in synthesis. acs.org
| Substrate | Reagent | Intermediate | Final Product | Diastereoselectivity |
| N-Boc protected chiral allylic amine | 1. Cp₂ZrHCl 2. I₂ | N-functionalized organozirconium | Enantiomerically enriched cis-2,3-disubstituted azetidine | High |
This table illustrates the hydrozirconation-cyclization sequence for the synthesis of substituted azetidines. acs.org
Stereoselective Synthesis of Enantiopure Azetidines
The development of stereoselective methods for the synthesis of enantiopure azetidines is of paramount importance for their application in medicinal chemistry and asymmetric synthesis. nih.gov
Asymmetric Lithiation Methodologies
Asymmetric lithiation of N-protected azetidines, followed by trapping with an electrophile, is a powerful strategy for the enantioselective synthesis of α-functionalized azetidines. acs.orgrsc.orgnih.gov The success of this approach often relies on the use of a chiral ligand to control the stereochemistry of the deprotonation or the subsequent electrophilic quench.
The tert-butoxythiocarbonyl (Botc) group has been shown to be an effective directing group for the α-lithiation of azetidine. acs.org In the presence of a chiral diamine ligand, such as N,N,N′,N′-endo,endo-tetramethyl-2,5-diaminonorbornane, the lithiated intermediate can be trapped with various electrophiles to afford α-substituted N-Botc-azetidines with good enantiomeric ratios. acs.org The enantioselectivity of the process can be dependent on the nature of the electrophile, suggesting different mechanistic pathways such as dynamic thermodynamic resolution or dynamic kinetic resolution. rsc.org
The N-Boc group, while generally less activating for α-deprotonation compared to thiocarbonyl groups, can also be utilized in asymmetric lithiation protocols, often at low temperatures with a chiral ligand like (-)-sparteine or a (+)-sparteine surrogate. nih.gov
| N-Protecting Group | Chiral Ligand | Electrophile | Product | Enantiomeric Ratio (er) |
| N-Botc | Tetramethyl DIANANE | Benzaldehyde | N-Botc-2-(hydroxy(phenyl)methyl)azetidine | up to 92:8 |
| N-Botc | Tetramethyl DIANANE | Acetone | N-Botc-2-(2-hydroxypropan-2-yl)azetidine | up to 92:8 |
| N-Boc | (-)-Sparteine | TMSCl | N-Boc-2-(trimethylsilyl)azetidine | up to 93:7 |
This table summarizes results from asymmetric lithiation-trapping of N-protected azetidines. acs.orgnih.gov
Chiral Catalyst-Promoted Approaches
The development of catalytic enantioselective methods to produce chiral azetidines is crucial for accessing optically pure pharmaceutical building blocks. Historically, the synthesis of enantioenriched azetidines often depended on stoichiometric chiral auxiliaries or diastereomeric induction. nih.gov However, direct catalytic asymmetric synthesis from achiral precursors represents a more efficient and atom-economical approach.
One notable strategy involves the use of chiral tert-butanesulfinamides for diastereoselective synthesis. A general and scalable three-step method has been developed for C2-substituted azetidines starting from the achiral aldehyde, 3-chloropropanal. This process involves condensation with a chiral tert-butanesulfinamide, followed by organometallic addition and intramolecular chloride substitution to furnish the azetidine ring with high diastereoselectivity. frontiersin.org This approach is versatile, allowing for the introduction of aryl, vinyl, allyl, and alkyl substituents at the C2-position. frontiersin.org The diastereomers are often separable by standard chromatography, yielding enantiopure products. frontiersin.org
Another powerful technique is the metal-catalyzed enantioselective functionalization of azetines. For instance, a copper/bisphosphine catalyst system has been successfully employed for the difunctionalization of azetines, installing both boryl and allyl groups across the C=C bond with the concurrent creation of two new stereogenic centers. nih.gov This method provides convenient access to chiral 2,3-disubstituted azetidines, which were previously difficult to obtain. nih.govacs.org
Furthermore, chiral Brønsted acids have emerged as effective organocatalysts for asymmetric azetidine synthesis. A multicomponent aza-Darzens reaction catalyzed by a chiral disulfonimide and 2-carboxyphenylboronic acid has been reported for the diastereo- and enantioselective synthesis of CF2-functionalized aziridines, which can be precursors or analogues to functionalized azetidines. nih.gov Similarly, chiral phosphoric acids have been used to catalyze reactions between aldimines and diazo compounds to produce chiral aziridines, highlighting the potential of strong Brønsted acids in asymmetric synthesis of small N-heterocycles. nih.govknightchem-store.com
The enantioselective ring-opening of azetidines promoted by a chiral squaramide hydrogen-bond donor catalyst also represents a valid approach to access functionalized chiral amines, further illustrating the utility of organocatalysis in this field. rsc.org
Table 1: Examples of Chiral Catalyst-Promoted Syntheses of Azetidine Derivatives
Green Chemistry and Scalable Synthesis of this compound Intermediates
Development of Cost-Effective and Environmentally Benign Procedures
Recent efforts in the synthesis of azetidine intermediates have focused on developing methodologies that are both cost-effective and environmentally friendly. A prime example is the green and facile synthesis of intermediates for the drug baricitinib, specifically tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate. This process starts from the low-cost and commercially available material benzylamine. A key step in this synthesis is the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate to the corresponding ketone. Traditionally, this might involve stoichiometric, heavy-metal-based oxidants. However, a greener alternative has been developed utilizing a composite catalyst with molecular oxygen in a microchannel reactor, significantly improving the environmental profile of the reaction. chemicalbook.com
Another approach that aligns with green chemistry principles is the use of inexpensive and readily available starting materials and chiral inductors. The synthesis of C2-substituted azetidines using chiral tert-butanesulfinamides begins with 3-chloropropanal, an accessible precursor. frontiersin.org This method avoids more expensive or complex chiral starting materials, contributing to its cost-effectiveness.
Gram-Scale and Industrial Production Strategies
The scalability of synthetic routes is a critical factor for the industrial production of azetidine-containing compounds. Methodologies developed with scalability in mind from the outset are of high value. The synthesis of chiral C2-substituted azetidines via the tert-butanesulfinamide method has been explicitly demonstrated to be effective on a gram scale. In one example, the final protected azetidine product was obtained in a 44% yield over three steps on a gram scale, requiring only a single purification. frontiersin.org
The synthesis developed for the baricitinib intermediate was specifically designed for potential scale-up production. chemicalbook.com The procedures, such as the initial reaction between benzylamine and 2-(chloromethyl)oxirane in water and subsequent steps, are amenable to large-scale operations. The use of robust and well-understood reactions is a key feature of industry-oriented synthetic strategies.
Flow Chemistry Applications in Azetidine Synthesis
Flow chemistry, particularly the use of microchannel reactors, offers significant advantages for chemical synthesis, including enhanced safety, better heat and mass transfer, and improved reproducibility, which are all highly desirable for industrial applications. The green synthesis of tert-butyl 3-oxoazetidine-1-carboxylate, an intermediate for baricitinib, effectively utilizes this technology. chemicalbook.com In this process, a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate and N-hydroxyphthalimide in acetonitrile is pumped into a microchannel reactor simultaneously with a solution of cobalt acetate catalyst. chemicalbook.com The reaction proceeds efficiently with a short residence time, demonstrating a practical application of flow chemistry to the synthesis of a key azetidine intermediate. chemicalbook.com This approach not only represents a greener oxidation method but also showcases a modern manufacturing technique suitable for the large-scale production of this compound derivatives.
Table 2: Comparison of Synthetic Strategies for Azetidine Intermediates
Applications of Tert Butyl Azetidine 1 Carboxylate in Advanced Synthetic Strategies
Building Blocks for Complex Organic Molecules
The unique chemical reactivity of the azetidine (B1206935) ring system, particularly when activated by the N-Boc group, allows for its elaboration into a diverse array of molecular architectures. Chemists have leveraged this reactivity to forge intricate ring systems that are often inaccessible through other synthetic routes.
Precursors to Spirocyclic and Fused Ring Systems
Spirocycles, molecules containing two rings connected by a single common atom, are of increasing interest in medicinal chemistry. Their rigid, three-dimensional structures provide a well-defined orientation of substituents, which is advantageous for optimizing interactions with biological targets. nih.gov Azetidine-containing spirocycles have emerged as particularly valuable scaffolds. nih.gov
Derivatives of tert-butyl azetidine-1-carboxylate are instrumental in building these complex structures. For instance, tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate serves as a precursor for synthesizing thia- and oxa-azaspiro[3.4]octanes through [3+2] cycloaddition reactions. sigmaaldrich.com
A comprehensive study by the Broad Institute details the diversification of a densely functionalized azetidine core to generate a wide variety of fused, bridged, and spirocyclic systems. nih.govnih.gov Starting from derivatives of this compound, researchers developed synthetic pathways to access novel and complex molecular frameworks suitable for drug discovery programs. nih.govnih.govresearchgate.net Another innovative strategy involves the strain-release driven spirocyclization of azabicyclo[1.1.0]butyl (ABB) ketones, which are synthesized in a single step from commercially available materials, to produce a library of substituted spiro-azetidines. nih.gov
| Scaffold Type | Synthetic Approach | Starting Material Derivative | Ref. |
| Spirocyclic Azetidines | [3+2] Cycloaddition | tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate | sigmaaldrich.com |
| Fused & Bridged Azetidines | Multi-step diversification of azetidine core | Densely functionalized 2-cyano azetidines | nih.govnih.gov |
| Spiro-Azetidines | Strain-Release Driven Spirocyclization | Azabicyclo[1.1.0]butyl ketones | nih.gov |
This table summarizes strategies for synthesizing complex ring systems from azetidine precursors.
Synthesis of Densely-Functionalized Heterocycles
The utility of the azetidine scaffold is significantly broadened by the ability to introduce a variety of functional groups onto the ring. While the synthesis of such densely functionalized azetidines has historically been a challenge, several effective methods have been developed. researchgate.net
One powerful technique begins with the oxidation of N-Boc-3-hydroxyazetidine to the corresponding ketone, 1-Boc-3-azetidinone. nih.govchemdad.com This ketone can then undergo a Horner-Wadsworth-Emmons reaction to install an exocyclic double bond, as seen in the formation of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate. nih.gov This intermediate is a versatile Michael acceptor, readily reacting with various N-heterocycles to yield a diverse array of 3-substituted azetidines. nih.gov
Another key functionalized intermediate is tert-butyl 3-cyanoazetidine-1-carboxylate, which can be prepared from N-Boc-3-iodoazetidine. semanticscholar.org This cyano-derivative serves as a precursor for compounds like 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid through basic hydrolysis. semanticscholar.org Furthermore, the related compound, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, is a critical intermediate in the industrial synthesis of Baricitinib (B560044), a Janus kinase (JAK) inhibitor. nih.gov
| Functionalization Strategy | Key Intermediate | Resulting Product Class | Ref. |
| Aza-Michael Addition | tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | 3-Amino acid-like azetidines | nih.gov |
| Wittig-type Reaction | tert-Butyl 3-oxoazetidine-1-carboxylate | tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | nih.gov |
| Nucleophilic Substitution | tert-Butyl 3-iodoazetidine-1-carboxylate | tert-Butyl 3-cyanoazetidine-1-carboxylate | semanticscholar.org |
| Hydrolysis | tert-Butyl 3-cyanoazetidine-1-carboxylate | 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid | semanticscholar.org |
This table highlights key methods for creating densely-functionalized azetidines.
Scaffolds in Medicinal Chemistry Research
The azetidine ring is no longer a rarity in medicinal chemistry but a deliberately chosen scaffold for imparting desirable drug-like properties. Its incorporation can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.
Design and Synthesis of Azetidine-Based Scaffolds for Drug Discovery
The rigid nature of the azetidine ring provides a fixed orientation for appended functional groups, making it an excellent scaffold for structure-based drug design. This principle has been applied in the development of novel anti-tumor agents. For example, researchers have synthesized a series of 3-aryl-azetidine derivatives, starting from tert-butyl 3-phenylazetidine-1-carboxylate, to act as analogues of the potent microtubule inhibitor TZT-1027. mdpi.com By replacing a flexible phenylethyl group with the constrained 3-aryl-azetidine moiety, new compounds with significant cytotoxic activities against human cancer cell lines were discovered. mdpi.com
The versatility of this compound and its derivatives is further demonstrated in their use to synthesize key intermediates for approved drugs. As mentioned, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate is a pivotal precursor to Baricitinib, used for treating rheumatoid arthritis. nih.gov This underscores the industrial relevance and scalability of synthetic routes originating from this building block.
Incorporation into Lead-Like Libraries, particularly CNS-Focused Libraries
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse molecules to probe new areas of chemical space for drug discovery. nih.gov Azetidine-based scaffolds are particularly valuable for libraries targeting the central nervous system (CNS), where stringent physicochemical properties are required for molecules to cross the blood-brain barrier (BBB). nih.gov
A notable project focused on the synthesis and profiling of a diverse collection of azetidine-based scaffolds specifically for the development of CNS-focused, lead-like libraries. nih.govnih.govbroadinstitute.org This work produced a variety of fused, bridged, and spirocyclic ring systems built around the azetidine core. nih.gov The resulting compounds were evaluated for key drug-like properties, including molecular weight, lipophilicity (LogP), and topological polar surface area (TPSA), to ensure their suitability for CNS drug discovery. nih.gov The effort culminated in the solid-phase synthesis of a library containing 1,976 distinct spirocyclic azetidines, demonstrating the utility of this scaffold in generating large, diverse chemical libraries. nih.govnih.gov
| Library Property | Description | Relevance to CNS Libraries | Ref. |
| Structural Diversity | Generation of fused, bridged, and spirocyclic azetidines. | Explores novel 3D chemical space for CNS targets. | nih.govnih.gov |
| Physicochemical Profile | Optimization of MW, TPSA, LogP, and other properties. | Crucial for ensuring blood-brain barrier permeability. | nih.gov |
| Library Size | Solid-phase synthesis of a 1,976-member library. | Provides a large set of compounds for high-throughput screening. | nih.gov |
This table outlines the key features of azetidine-based libraries designed for CNS drug discovery.
Utilization as Bioisosteres in Drug Candidate Design
Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of modern medicinal chemistry. nih.govdrughunter.com This approach is used to overcome issues with a lead compound's metabolic instability, toxicity, or physicochemical properties without sacrificing potency. drughunter.comnih.gov
Applications in Peptidomimetics as Unnatural Amino Acids
The incorporation of non-natural amino acids is a cornerstone of peptidomimetic design, offering a strategy to enhance peptide stability, enforce specific conformations, and improve biological activity. Azetidine carboxylic acids, derived from precursors like this compound, serve as valuable proline analogues and constrained scaffolds in the synthesis of unique peptide structures. sigmaaldrich.com Their rigid, four-membered ring introduces conformational constraints that are distinct from those of the more common five-membered proline ring, influencing the secondary structure of peptides. mdpi.comorganic-chemistry.org
Research has demonstrated that introducing a 3-aminoazetidine (3-AAz) subunit, accessible from azetidine-based precursors, can significantly improve the efficiency of macrocyclization for tetra-, penta-, and hexapeptides. mdpi.com This turn-inducing element facilitates the formation of cyclic peptides, which are of great interest in drug discovery due to their enhanced stability and binding affinity. mdpi.com Furthermore, the azetidine ring in these peptidomimetics shows stability against strong acids used for deprotection and can increase resistance to proteolytic degradation compared to standard peptide macrocycles. mdpi.com
The synthesis of novel azetidine-based amino acid derivatives is an active area of research. One effective strategy involves the aza-Michael addition of various NH-heterocycles to methyl 2-(N-Boc-azetidin-3-ylidene)acetate, which itself is prepared from N-Boc-azetidin-3-one. nih.gov This method provides access to a diverse range of functionalized 3-substituted azetidine amino acid esters. sigmaaldrich.comnih.gov
Table 1: Synthesis of Azetidine Amino Acid Derivatives via Aza-Michael Addition sigmaaldrich.com
This table presents examples of novel amino acid derivatives synthesized from methyl 2-(N-Boc-azetidin-3-ylidene)acetate and various nitrogen heterocycles.
| Starting NH-Heterocycle | Resulting Azetidine Derivative | Yield (%) |
|---|---|---|
| Azetidine hydrochloride | tert-Butyl 3'-(2-methoxy-2-oxoethyl)[1,3'-biazetidine]-1'-carboxylate | 64 |
| 3-Hydroxyazetidine hydrochloride | tert-Butyl 3-hydroxy-3'-(2-methoxy-2-oxoethyl)[1,3'-biazetidine]-1'-carboxylate | 62 |
| Pyrrolidine | tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-(pyrrolidin-1-yl)azetidine-1-carboxylate | 61 |
Role in Catalysis
The unique structural and electronic properties of the azetidine scaffold have made it an attractive platform for the development of new catalysts and ligands. The defined stereochemistry and conformational rigidity of substituted azetidines can be exploited to create highly organized chiral environments for metal-catalyzed reactions. rsc.org
In the field of asymmetric catalysis, where the goal is to selectively synthesize one enantiomer of a chiral molecule, the design of chiral ligands is paramount. Derivatives of this compound have been successfully employed to create novel ligands that impart high levels of stereocontrol in various transformations. organic-chemistry.orgrsc.org
One prominent example is the use of single-enantiomer, 2,4-cis-disubstituted amino azetidines as chiral ligands for copper-catalyzed Henry (nitroaldol) reactions. rsc.orgrsc.org These ligands, prepared through multi-step syntheses originating from azetidine precursors, form chiral copper complexes that effectively control the facial selectivity of the addition of nitromethane to various aldehydes. rsc.org The rigid, concave structure of the ligand creates a well-defined chiral pocket around the metal center, leading to high enantiomeric excess (e.e.) in the nitro-aldol products, particularly with alkyl aldehydes. rsc.orgrsc.org Optimization studies have shown that substituents on the azetidine ring and its associated groups are critical for achieving both high conversion and selectivity. rsc.org
Table 2: Performance of Chiral Azetidine Ligands in the Copper-Catalyzed Henry Reaction rsc.org
This table showcases the effectiveness of various 2,4-cis-disubstituted azetidine ligands in the asymmetric Henry reaction between nitromethane and different aldehydes.
| Ligand | Aldehyde Substrate | Conversion (%) | Enantiomeric Excess (e.e.) (%) |
|---|---|---|---|
| Ligand 1e | Benzaldehyde | 96 | 69 |
| Ligand 1e | 4-Nitrobenzaldehyde | >99 | 79 |
| Ligand 1e | 2-Naphthaldehyde | 98 | 83 |
| Ligand 1e | Cyclohexanecarboxaldehyde | >99 | >99 |
| Ligand 1e | Isovaleraldehyde | >99 | >99 |
Polymerization Applications
The polymerization of nitrogen-containing heterocycles is a significant route to producing polyamines, which have widespread applications. The ring strain inherent in azetidines (approximately 25.4 kcal/mol) makes them susceptible to ring-opening polymerization (ROP), a process that can be initiated by cationic or anionic species. rsc.orgresearchgate.net
For anionic ring-opening polymerization (AROP), the nitrogen atom of the monomer must be activated by an electron-withdrawing group to facilitate nucleophilic attack and propagation. nsf.gov In the literature, this has been extensively studied for N-sulfonylated azetidines, which undergo AROP to form poly(N-sulfonylazetidine)s. nsf.gov These polymers are precursors to poly(trimethylene imine)s.
In contrast, while the analogous three-membered N-Boc protected ring, tert-butyl aziridine-1-carboxylate, is known to undergo AROP to produce precursors for linear polyethyleneimine, specific reports detailing the polymerization of this compound are not prominent in the reviewed scientific literature. mdpi.comnih.gov The polymerization of azetidines is well-established, but the choice of the N-substituent is critical, with N-sulfonyl groups being the most commonly reported activators for the anionic pathway. rsc.orgresearchgate.netnsf.gov
An in-depth analysis of emerging trends and future research directions in the chemistry of this compound reveals a dynamic and rapidly evolving field. Key areas of innovation focus on enhancing synthetic efficiency, selectivity, and the development of novel molecular architectures. This article explores the forefront of these research endeavors, highlighting the methodologies and technologies that are shaping the future of azetidine chemistry.
Q & A
Q. Methodological Guidance
- ¹H/¹³C NMR : Key signals include tert-butyl carbamate (δ 1.4 ppm for CH₃, 80–85 ppm for C=O) and azetidine protons (δ 3.5–4.2 ppm) .
- LC-MS : Monitor for [M+H]⁺ ions and fragmentation patterns (e.g., loss of Boc group: m/z –100).
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives (e.g., tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate) .
- IR Spectroscopy : Confirm carbamate C=O stretch at ~1700 cm⁻¹ .
How can this compound derivatives be applied in medicinal chemistry?
Advanced Research Question
The scaffold serves as a constrained amine surrogate in kinase inhibitors (e.g., Baricitinib analogs) and GPCR modulators. For example, tert-butyl 3-(cyanomethyl)-3-(4-boronate-pyrazolyl)azetidine-1-carboxylate is a key intermediate in JAK1/2 inhibitor synthesis . Structure-activity relationship (SAR) studies leverage the azetidine’s ring strain to enhance target binding affinity by 10–100x compared to pyrrolidine analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
